N-[4-({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]furan-2-carboxamide
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Description
N-[4-({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]furan-2-carboxamide is a useful research compound. Its molecular formula is C18H15N3O5S and its molecular weight is 385.39. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Reactivity
Research studies have detailed the synthesis and reactivity of related heterocyclic compounds, highlighting their potential for further chemical modifications and applications in various fields, including organic synthesis and material science. For instance, Aleksandrov et al. (2017) explored the synthesis and reactivity of 2-(furan-2-yl)benzo[e][1,3]benzothiazole, showcasing the compound's potential for electrophilic substitution reactions, such as nitration, bromination, formylation, and acylation, which are foundational in creating pharmacologically active molecules or materials with specific properties (Aleksandrov & El’chaninov, 2017).
Biological Activities
Several studies have synthesized novel heterocyclic compounds bearing structural similarities to the query chemical, investigating their antimicrobial, nematicidal, and potential anticancer activities. These studies underscore the relevance of such compounds in developing new therapeutic agents. For example, Reddy et al. (2010) synthesized a new series of compounds and assessed their nematicidal and antimicrobial activities, highlighting the potential of these compounds in agricultural and pharmaceutical applications (Reddy, Rao, Yakub, & Nagaraj, 2010).
Molecular Characterization and Potential Applications
Research on the molecular characterization and potential applications of thiazole-based heterocyclic amides, such as those related to the query compound, has been conducted to explore their antimicrobial activity and suitability for pharmacological and medical applications. Cakmak et al. (2022) synthesized a thiazole-based heterocyclic amide, analyzing its structure through various spectroscopic techniques and assessing its antimicrobial activity, suggesting its potential for further pharmacological studies (Cakmak et al., 2022).
Properties
IUPAC Name |
N-[4-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]-1,3-thiazol-2-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O5S/c22-16(19-8-11-3-4-13-15(6-11)26-10-25-13)7-12-9-27-18(20-12)21-17(23)14-2-1-5-24-14/h1-6,9H,7-8,10H2,(H,19,22)(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVRIQZGCRCCGBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CC3=CSC(=N3)NC(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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